Reactivity Hierarchy of Halogen Substituents: C4-Iodine Enables Preferential Oxidative Addition Over C2- and C5-Chlorine
The iodine substituent at the C4 position of the thiazole ring exhibits substantially higher reactivity toward oxidative addition with palladium(0) catalysts compared to the C2- and C5-chlorine substituents. This differential reactivity enables selective, sequential cross-coupling transformations . In related isothiazole systems, C4-iodo derivatives demonstrate successful participation in Suzuki, Stille, Negishi, and Sonogashira coupling reactions, whereas C3-chloro and C5-chloro substituents fail to undergo Suzuki coupling under identical conditions, providing a regiochemical handle for orthogonal functionalization [1]. The reactivity order for aryl halides in Suzuki-Miyaura coupling follows I > Br >> Cl, a principle that can be extrapolated to the thiazole scaffold .
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C4-iodo position: high reactivity toward oxidative addition; C2- and C5-chloro positions: low reactivity |
| Comparator Or Baseline | 2,5-Dichlorothiazole (CAS 16629-14-4): only C2- and C5-chloro substituents present; no iodine for preferential coupling |
| Quantified Difference | Qualitative hierarchy: I > Br >> Cl; isothiazole C4-iodo participates in Suzuki coupling while C3- and C5-chloro do not |
| Conditions | Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Stille, Negishi, Sonogashira); data derived from structurally analogous isothiazole and thiazole systems |
Why This Matters
This reactivity hierarchy enables chemists to execute stepwise, regiospecific functionalization of the thiazole core—installing aryl/heteroaryl groups first at C4 via the iodine handle, then subsequently modifying C2 and C5 via alternative methods—a capability unavailable with dichloro or mono-iodo analogs.
- [1] Christoforou, I.C.; Koutentis, P.A. New regiospecific isothiazole C-C coupling chemistry. Org. Biomol. Chem. 2006, 4, 3681-3693. View Source
